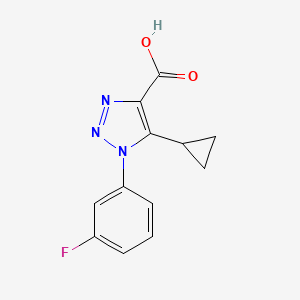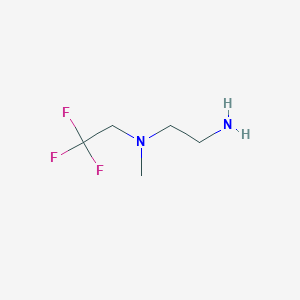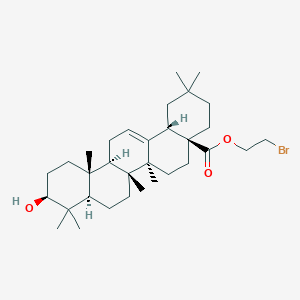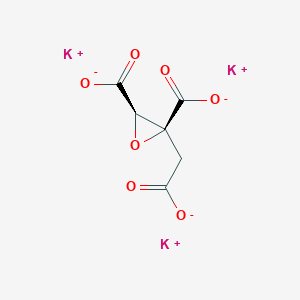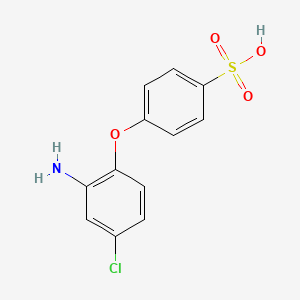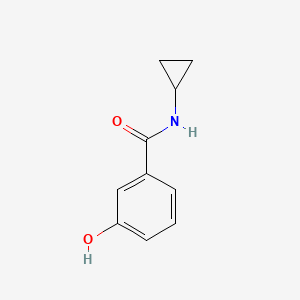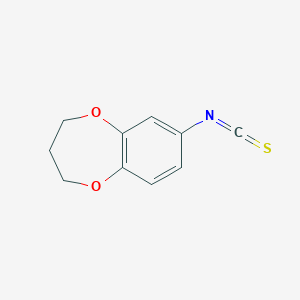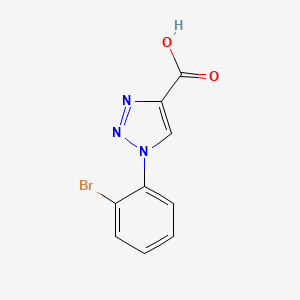
1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
Boronic acids and their derivatives, such as phenyl boronic acids, are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water . They are used as building blocks and synthetic intermediates .
Synthesis Analysis
Phenyl boronic acids react with 1,2-diols, which are incorporated in carbohydrates, through a reversible covalent condensation pathway . The synthesis of these compounds involves various steps, including the use of isobutyl chloroformate (IBCF), NMM, and other reagents .Molecular Structure Analysis
The molecular structure of boronic acids and their derivatives can be analyzed using techniques such as 11B NMR spectroscopy . This technique can determine the pKa of the most commonly used phenyl boronic acids and their binding with catechol or d,l-hydrobenzoin as prototypical diols .Chemical Reactions Analysis
Boronic acids react with 1,2-diols through a reversible covalent condensation pathway . This reaction is facilitated by the presence of an o-aminomethyl group, which acts as an electron-withdrawing group that lowers the pKa of the neighboring boronic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids and their derivatives can be determined using various techniques, including 11B NMR spectroscopy . This technique can monitor the chemical shift of the boronic acid transforming into the boronate ester .Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies
1-Aryl 1,2,3-triazoles, including derivatives like 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid, are synthesized for their unique chemical properties. These compounds are notable for their UV absorption data and apparent dissociation constants, offering insights into their structural characteristics and potential as synthetic intermediates (Khadem, Mansour, & Meshreki, 1968).
Chemical Modifications
These triazole derivatives undergo chemical modifications such as nitration and bromination, highlighting their versatility in synthetic chemistry applications. Such modifications expand their utility in the preparation of various chemically active molecules (Khadem, Mansour, & Meshreki, 1968).
Biologically Active Compounds
Antimicrobial Activities
Derivatives of 1,2,3-triazole, including those with a 2-bromophenyl group, have been designed and synthesized with significant antimicrobial activities. These compounds provide valuable insights into the development of novel antimicrobial agents, demonstrating potent activities against specific microorganisms (Zhao et al., 2012).
Peptidomimetics and Drug Synthesis
The triazole core is utilized in the preparation of peptidomimetics and biologically active compounds. For instance, 5-amino-1,2,3-triazole-4-carboxylic acid, a related compound, serves as a scaffold for creating collections of compounds with potential biological activities, demonstrating the triazole ring's role in drug discovery and development (Ferrini et al., 2015).
Advanced Materials and Sensing
- Sensing and Detection: Triazole derivatives, including those with bromophenyl groups, have been explored for their potential in sensing applications. For example, a new fluorescence probe based on a triazole derivative showed high selectivity and sensitivity towards homocysteine, indicating its utility in biological sensing and detection mechanisms (Chu et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-bromophenyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-3-1-2-4-8(6)13-5-7(9(14)15)11-12-13/h1-5H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGZAJEVMCGETLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C=C(N=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
CAS RN |
1039325-60-4 | |
| Record name | 1-(2-bromophenyl)-1H-1,2,3-triazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-{[2-(2-Hydroxyethyl)piperidin-1-yl]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B1517527.png)



